

physical properties of monomethoxy polyethylene glycol (15)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *m-PEG15-alcohol*

Cat. No.: B3117692

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of Monomethoxy Polyethylene Glycol (mPEG) with an Average Molecular Weight of 750 g/mol

Introduction

Monomethoxy polyethylene glycol (mPEG) is a linear polyether terminated with a methoxy group at one end and a hydroxyl group at the other. This guide focuses on mPEG with an average molecular weight of approximately 750 g/mol, which corresponds to an average of 15-16 repeating ethylene glycol units. This particular grade of mPEG is widely utilized in various fields, including pharmaceuticals, drug delivery, and industrial applications, owing to its biocompatibility, solubility, and chemical reactivity.^{[1][2][3]} This document provides a comprehensive overview of its core physical properties, detailed experimental protocols for their determination, and graphical representations of key concepts and workflows.

Core Physical and Chemical Properties

Monomethoxy polyethylene glycol 750 (mPEG 750) is a versatile polymer with a unique combination of properties that make it suitable for a wide range of applications.^{[1][4]} At room temperature, it typically presents as a waxy white to slightly yellowish solid. It is soluble in water and a variety of organic solvents, including ethanol, methanol, and acetate. This solubility is a key feature, enhancing its utility in both aqueous and non-aqueous systems. The chemical structure consists of a methoxy-terminated polyethylene glycol chain, giving it the characteristics of a high molecular weight alcohol.

Quantitative Physical Data

The physical properties of mPEG 750 are summarized in the table below. These values represent typical data and may vary slightly between different suppliers and batches.

Property	Value	Units	Conditions
Average Molecular Weight (M _n)	715 - 785	g/mol	
Appearance	Waxy white to slightly yellowish solid	-	Room Temperature
Density	1.094	g/mL	25 °C
Melting Point / Transition Temperature	28 - 32	°C	
Viscosity	10.5	cSt	99 °C (210 °F)
Refractive Index	1.459	-	20 °C
Vapor Pressure	< 0.05	mmHg	20 °C
pH	4.5 - 7.5	-	5% aqueous solution at 25°C
Water Content	≤ 3	%	

Data compiled from multiple sources.

Experimental Protocols

Accurate characterization of the physical properties of mPEG is crucial for its application in research and development. The following sections detail the standard experimental methodologies for determining key physical parameters.

Determination of Viscosity using Capillary Viscometry

The viscosity of a polymer solution is a measure of its resistance to flow and is related to the polymer's molecular weight. Capillary viscometry is a common technique used to determine the intrinsic viscosity of a polymer.

Materials and Equipment:

- Ubbelohde or Ostwald-type capillary viscometer
- Constant temperature water bath
- Stopwatch
- Volumetric flasks and pipettes
- mPEG 750 sample
- Appropriate solvent (e.g., water, toluene)

Procedure:

- Solvent Preparation: Prepare a known volume of the chosen solvent.
- Solution Preparation: Prepare a stock solution of mPEG 750 in the solvent at a known concentration (e.g., 0.5 g/dL). From this stock solution, prepare a series of dilutions of known concentrations.
- Viscometer Setup: Clean the viscometer thoroughly and place it in the constant temperature bath, ensuring it is vertical. Allow it to equilibrate to the desired temperature.
- Solvent Flow Time: Measure the flow time of the pure solvent through the capillary. This is done by drawing the solvent up above the upper mark and measuring the time it takes for the meniscus to fall from the upper to the lower mark. Repeat this measurement at least three times to ensure accuracy. The average time is recorded as t_0 .
- Solution Flow Time: For each of the prepared polymer solutions, rinse the viscometer with the solution and then fill it. Measure the flow time (t) for each concentration in the same manner as for the pure solvent.

- Data Analysis:

- Calculate the relative viscosity (η_{rel}) for each concentration: $\eta_{\text{rel}} = t / t_0$.
- Calculate the specific viscosity (η_{sp}): $\eta_{\text{sp}} = \eta_{\text{rel}} - 1$.
- Calculate the reduced viscosity (η_{red}): $\eta_{\text{red}} = \eta_{\text{sp}} / c$, where c is the concentration.
- Calculate the inherent viscosity (η_{inh}): $\eta_{\text{inh}} = \ln(\eta_{\text{rel}}) / c$.
- Plot both the reduced viscosity and the inherent viscosity against concentration. Extrapolate the resulting lines to zero concentration. The y-intercept of these plots gives the intrinsic viscosity $[\eta]$.

Determination of Thermal Properties using Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For mPEG, DSC is used to determine its melting point and heat of fusion.

Materials and Equipment:

- Differential Scanning Calorimeter (DSC) instrument
- DSC sample pans (e.g., aluminum) and lids
- Crimper for sealing pans
- Microbalance for accurate weighing
- mPEG 750 sample
- Inert purge gas (e.g., nitrogen)

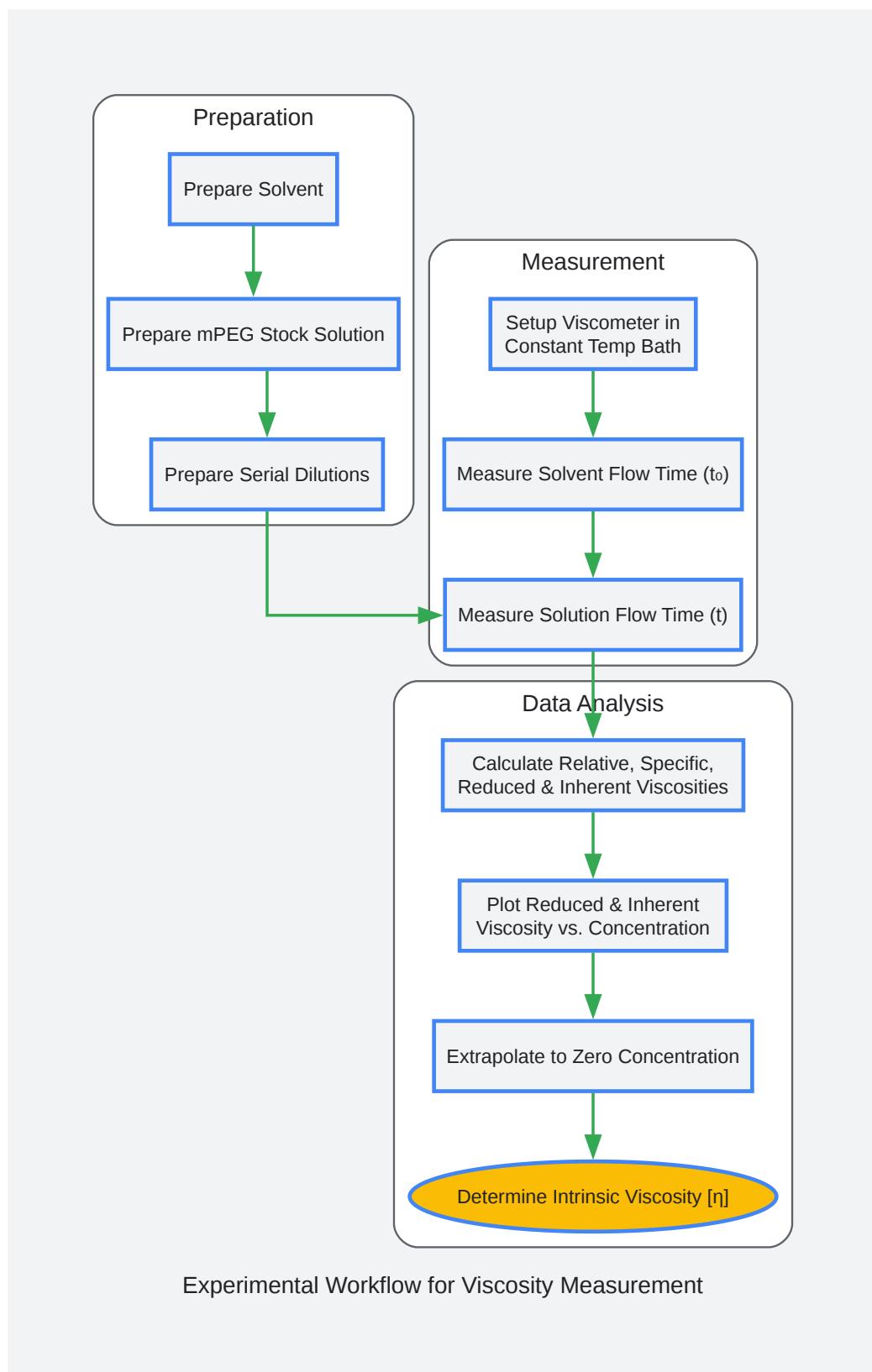
Procedure:

- Sample Preparation: Accurately weigh 5-10 mg of the mPEG 750 sample into a DSC pan. Seal the pan using a crimper. Prepare an empty sealed pan to be used as a reference.
- Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using a standard material with a known melting point and enthalpy, such as indium.
- Experimental Setup: Place the sample pan and the reference pan into the DSC cell.
- Thermal Program: Set up a temperature program. A typical program for mPEG would be:
 - Equilibrate at a temperature below the expected melting point (e.g., 0°C).
 - Ramp the temperature up at a controlled rate (e.g., 10°C/min) to a temperature above the melting point (e.g., 60°C).
 - Hold isothermally for a few minutes to ensure complete melting.
 - Cool the sample back down at a controlled rate (e.g., 10°C/min) to the starting temperature.
- Data Acquisition: Start the experiment and record the heat flow as a function of temperature.
- Data Analysis: The resulting DSC thermogram will show a peak corresponding to the melting of the mPEG.
 - Melting Point (T_m): The temperature at the peak of the endotherm is taken as the melting point.
 - Heat of Fusion (ΔH_m): The area under the melting peak is integrated to determine the heat of fusion.

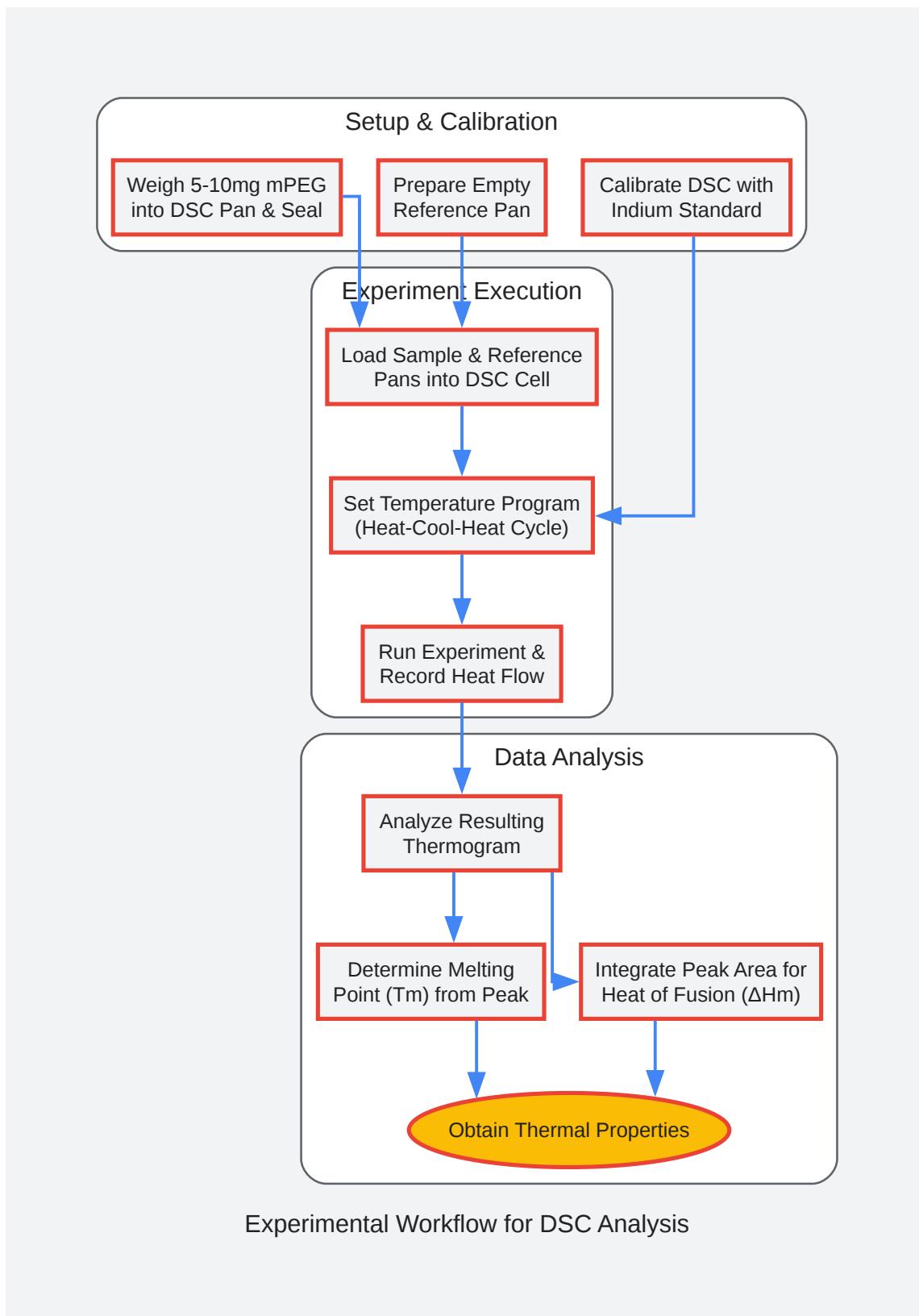
Determination of Solubility

The solubility of mPEG in various solvents can be determined through a combination of direct observation and analytical techniques.

Materials and Equipment:

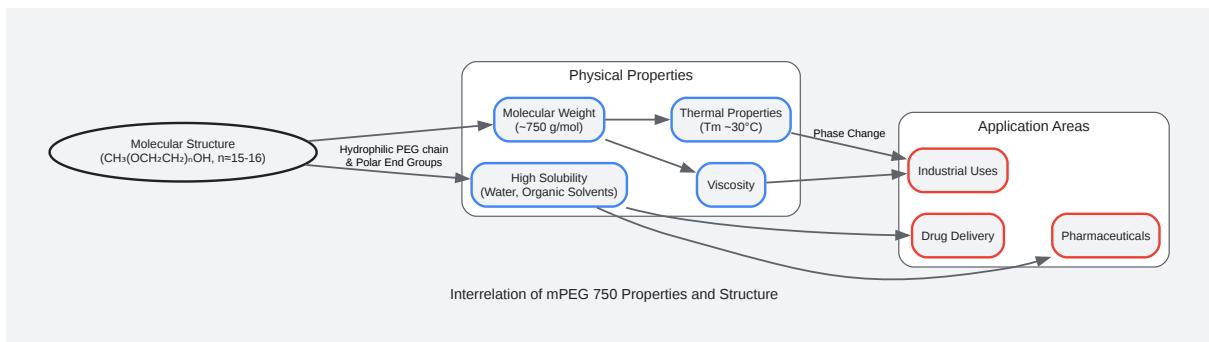

- Vials or test tubes
- Magnetic stirrer and stir bars or a shaker
- Analytical balance
- A range of solvents (e.g., water, ethanol, chloroform, diethyl ether)

Procedure:


- Qualitative Assessment:
 - Add a small amount of mPEG 750 (e.g., 0.1 g) to a known volume of solvent (e.g., 10 mL) in a vial at room temperature.
 - Agitate the mixture (e.g., using a magnetic stirrer) for a set period.
 - Visually observe whether the polymer dissolves completely.
- Quantitative Assessment:
 - Prepare a series of vials with a fixed volume of a specific solvent.
 - Add incrementally increasing amounts of mPEG 750 to each vial.
 - Agitate the mixtures until equilibrium is reached (this may take several hours).
 - The highest concentration at which the polymer completely dissolves is recorded as its solubility in that solvent at that temperature.
 - Slight heating can be used to accelerate the dissolution process for thermodynamically stable solutions.

Visualizations

The following diagrams illustrate key experimental workflows and the logical relationships of mPEG's properties.


[Click to download full resolution via product page](#)

Caption: Workflow for determining the intrinsic viscosity of mPEG 750.

[Click to download full resolution via product page](#)

Caption: Workflow for the thermal analysis of mPEG 750 using DSC.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. atamankimya.com [atamankimya.com]
- 2. METHOXY POLYETHYLENE GLYCOL 750 - Ataman Kimya [atamanchemicals.com]
- 3. polysciences.com [polysciences.com]
- 4. atamankimya.com [atamankimya.com]
- To cite this document: BenchChem. [physical properties of monomethoxy polyethylene glycol (15)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3117692#physical-properties-of-monomethoxy-polyethylene-glycol-15>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com